molecular formula C11H6Cl2N2 B1341352 2,7-Dichloro-8-methylquinoline-3-carbonitrile CAS No. 948291-65-4

2,7-Dichloro-8-methylquinoline-3-carbonitrile

Cat. No.: B1341352
CAS No.: 948291-65-4
M. Wt: 237.08 g/mol
InChI Key: JTQXUNOKCQNFDL-UHFFFAOYSA-N
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Description

2,7-Dichloro-8-methylquinoline-3-carbonitrile (CAS: 948291-65-4) is a halogenated quinoline derivative with a molecular formula of C₁₁H₆Cl₂N₂. It is characterized by chloro substituents at positions 2 and 7, a methyl group at position 8, and a cyano group at position 3 of the quinoline scaffold . Its synthesis typically involves halogenation and alkylation reactions, though specific protocols are proprietary .

Properties

IUPAC Name

2,7-dichloro-8-methylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2/c1-6-9(12)3-2-7-4-8(5-14)11(13)15-10(6)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQXUNOKCQNFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC(=C(N=C12)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588941
Record name 2,7-Dichloro-8-methylquinoline-3-carbonitrile
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Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948291-65-4
Record name 2,7-Dichloro-8-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948291-65-4
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Preparation Methods

Starting Material Preparation: 7-Chloro-8-methylquinoline

  • Cyclization of m-chloro-o-toluidine and glycerol is a known method to prepare 7-chloro-8-methylquinoline, which is a key intermediate for further chlorination and functionalization steps.
  • This step involves acid-catalyzed cyclization, often using sulfuric acid or other strong acids, to form the quinoline ring with methyl and chloro substituents at the desired positions.

Chlorination to Introduce Dichloro Substituents

  • Chlorination of 7-chloro-8-methylquinoline with chlorine gas leads to the formation of 3,7-dichloro-8-chloromethylquinoline .
  • This step is critical for introducing chlorine at position 3 and further functionalization at position 8.
  • Chlorination conditions typically involve controlled chlorine gas exposure under catalytic or thermal conditions to achieve regioselectivity.

Oxidation to Quinoline Carboxylic Acid Derivatives

  • Oxidation of methyl groups on quinoline rings to carboxylic acids is commonly performed using strong oxidants like nitric acid and sulfuric acid, often with catalysts such as alkylsulfonic acids.
  • However, recent advances use N-hydroxyphthalimide (NHPI) and azobisisobutyronitrile (AIBN) as catalysts with oxygen as the oxidant, providing a cleaner, more efficient oxidation to 7-chloro-8-quinolinecarboxylic acid with high yield (~93%) and purity (~98.5%).
  • This method avoids large amounts of waste acid and water, making it environmentally favorable.

Introduction of the Nitrile Group at Position 3

  • The nitrile group at position 3 can be introduced via substitution reactions on the chlorinated quinoline intermediate.
  • Typical methods include nucleophilic substitution of chlorine by cyanide sources (e.g., sodium cyanide) under controlled conditions.
  • Alternatively, synthetic routes involving cyclization of aminobenzonitrile derivatives or palladium-catalyzed cyanation of halogenated quinolines are reported in quinoline chemistry literature.

Summary of a Representative Synthetic Route

Step Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Cyclization m-chloro-o-toluidine + glycerol, acid catalyst 7-chloro-8-methylquinoline Moderate to high yield
2 Chlorination Cl2 gas, controlled temperature 3,7-dichloro-8-chloromethylquinoline Regioselective chlorination
3 Oxidation NHPI + AIBN catalysts, O2, acetonitrile, 90-100°C, 9-12 h 7-chloro-8-quinolinecarboxylic acid ~93% yield, high purity
4 Cyanation NaCN or Pd-catalyzed cyanation This compound Requires optimization

Detailed Research Findings and Data

Oxidation Step Optimization

  • Using NHPI and AIBN as catalysts with oxygen at 4 MPa pressure and 90-100°C for 9-12 hours yields 7-chloro-8-quinolinecarboxylic acid with 93.4-93.6% yield and purity above 98%.
  • The reaction is performed in acetonitrile solvent in a Hastelloy autoclave.
  • Post-reaction processing involves cooling, filtration, washing with acetonitrile, and drying at 60-100°C for 4-12 hours.
  • This method significantly reduces waste acid generation compared to traditional nitric/sulfuric acid oxidation.

Chlorination and Cyanation

  • Chlorination of 7-chloro-8-methylquinoline to 3,7-dichloro-8-chloromethylquinoline is typically done with chlorine gas under controlled conditions.
  • Subsequent cyanation to replace chlorine at position 3 with a nitrile group can be achieved via nucleophilic substitution or transition metal-catalyzed cyanation.
  • Literature on quinoline cyanation suggests palladium-catalyzed cyanation with KCN or Zn(CN)2 as cyanide sources under mild conditions yields high regioselectivity and good yields.

Comparative Table of Preparation Methods

Method Aspect Traditional Oxidation (HNO3/H2SO4) NHPI/AIBN Catalyzed Oxidation Chlorination Cyanation
Oxidant Nitric acid + sulfuric acid Oxygen (O2) Chlorine gas (Cl2) NaCN or Pd-catalyzed cyanation
Catalyst None or acid catalyst N-hydroxyphthalimide + AIBN None or Lewis acid Pd catalyst (e.g., Pd(PPh3)4)
Temperature Elevated (often >100°C) 90-100°C Controlled (ambient to moderate) Mild to moderate (room temp to 80°C)
Pressure Atmospheric or elevated 4 MPa O2 pressure Atmospheric Atmospheric
Yield Moderate (~70%) High (~93%) High (regioselective) Moderate to high (optimized)
Environmental Impact High waste acid and water Low waste, cleaner process Chlorine handling required Cyanide toxicity concerns
Purity Moderate High (>98%) High High

Notes on Practical Considerations

  • The use of NHPI and AIBN with oxygen as oxidant is a significant advancement for the oxidation step, improving yield and reducing environmental impact.
  • Chlorination requires careful control of chlorine gas and reaction conditions to avoid over-chlorination or side reactions.
  • Cyanation steps must be carefully controlled due to the toxicity of cyanide reagents and potential side reactions.
  • Scale-up considerations include reactor material compatibility (e.g., Hastelloy autoclaves for oxidation), gas handling systems, and waste treatment.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects: The cyano group at position 3 stabilizes the quinoline ring, while chloro substituents at 2 and 7 enhance electrophilicity, influencing reactivity in cross-coupling reactions .
  • Biological Activity: Analogs like Compound 5 exhibit antibacterial properties, whereas amino-substituted derivatives (e.g., 3-Chloro-7-(propylamino)quinoline-8-carbonitrile) show receptor-binding specificity .

Biological Activity

2,7-Dichloro-8-methylquinoline-3-carbonitrile (DCMQC) is a heterocyclic compound belonging to the quinoline family, characterized by its unique structure featuring two chlorine atoms and a cyano group. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties.

DCMQC has the molecular formula C11H6Cl2N2C_{11}H_6Cl_2N_2 and a molecular weight of 237.08 g/mol. The synthesis typically involves chlorination and cyclization reactions using starting materials like 2,7-dichloroquinoline and 8-methylquinoline under specific reaction conditions involving reagents such as phosphorus oxychloride or thionyl chloride.

Biological Activities

1. Antimicrobial Activity
DCMQC exhibits significant antimicrobial properties against various pathogenic microorganisms. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic functions .

2. Anticancer Properties
Research indicates that DCMQC has promising anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. For instance, in studies involving human breast cancer cells (MCF-7), DCMQC demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity .

3. Antiviral Effects
Recent investigations have highlighted the potential antiviral properties of DCMQC, particularly against RNA viruses. The compound has shown activity against influenza viruses by inhibiting viral replication and interfering with viral protein synthesis. This suggests its potential as a lead compound for developing antiviral therapeutics .

The biological activity of DCMQC is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of chlorine substituents enhances its reactivity, allowing it to form complexes with metal ions or interact with enzymes involved in critical cellular processes. For example, DCMQC has been reported to inhibit certain kinases associated with cancer progression, thereby blocking signaling pathways that promote cell survival and proliferation.

Comparative Analysis

To better understand the biological activity of DCMQC, it can be compared with other quinoline derivatives:

Compound NameStructure CharacteristicsUnique Features
8-Hydroxyquinoline Hydroxy group at position 8Known for its chelation properties
2-Chloroquinoline-3-carbonitrile One chlorine atomLess potent than DCMQC in antimicrobial tests
6-Chloro-2-methylquinoline Chlorine at position 6Exhibits different pharmacological profiles

Case Studies

Several studies have been conducted to evaluate the biological activity of DCMQC:

  • Antimicrobial Study : A study published in the Journal of Antimicrobial Agents reported that DCMQC exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial potential.
  • Anticancer Research : In vitro studies demonstrated that treatment with DCMQC at concentrations ranging from 10 to 100 µM resulted in a significant decrease in MCF-7 cell viability, with an observed IC50 value of approximately 25 µM .
  • Antiviral Activity : A recent investigation into the antiviral properties of DCMQC revealed that it could reduce viral titers by over 70% in infected cell cultures, showcasing its potential utility in antiviral drug development .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,7-dichloro-8-methylquinoline-3-carbonitrile with high regioselectivity?

  • Methodological Answer : The synthesis requires precise control of reaction conditions to ensure regioselective halogenation and nitrile group introduction. For example, using catalysts like polyphosphoric acid (PPA) in cyclization steps can enhance selectivity, as demonstrated in analogous quinolinecarboxylate syntheses . Temperature and solvent polarity must be optimized to minimize byproducts such as 8-nitro derivatives, which are common in nitro-substituted quinolines .

Q. How can impurities be effectively removed during the purification of this compound?

  • Methodological Answer : Column chromatography with silica gel (using gradients of ethyl acetate/hexane) is recommended for separating nitrile-containing intermediates from halogenated byproducts. Recrystallization in ethanol or acetonitrile may further improve purity, as shown in purification protocols for structurally similar ethyl quinolinecarboxylates .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound derivatives?

  • Methodological Answer : Cross-validate data using complementary techniques:

  • X-ray crystallography to confirm bond lengths and angles (e.g., triclinic crystal system with a=7.50A˚,b=8.40A˚,γ=116.5a = 7.50 \, \text{Å}, \, b = 8.40 \, \text{Å}, \, \gamma = 116.5^\circ) .
  • DFT calculations to model electronic environments and compare with observed 1H^1\text{H}-NMR shifts.
  • Dynamic NMR to detect conformational flexibility that might explain discrepancies .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the solid-state packing of this compound?

  • Methodological Answer : Analyze single-crystal XRD data to identify non-covalent interactions:

  • C–H⋯Cl and C–H⋯O hydrogen bonds stabilize the lattice in halogenated quinolines, as seen in 3,7-dichloroquinoline-8-carboxylic acid derivatives .
  • Compare packing coefficients (V/ZV/Z) and torsion angles to assess steric effects from the methyl group at the 8-position .

Q. What role does the methyl group at the 8-position play in modulating the compound’s reactivity toward nucleophilic substitution?

  • Methodological Answer : Perform kinetic studies under varying conditions (e.g., polar aprotic solvents like DMF with K2_2CO3_3 as base). The methyl group likely sterically hinders substitution at adjacent positions, favoring reactions at the 3-carbonitrile or 7-chloro sites. Analogous studies on 8-methylquinolines show reduced reactivity at C-8 compared to unsubstituted analogs .

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